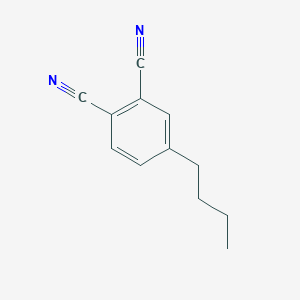

4-Butylbenzene-1,2-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128954-24-5 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-butylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H12N2/c1-2-3-4-10-5-6-11(8-13)12(7-10)9-14/h5-7H,2-4H2,1H3 |

InChI Key |

FPPCUGINEFWRQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)C#N)C#N |

Origin of Product |

United States |

Significance of Benzene 1,2 Dicarbonitrile Scaffolds in Advanced Organic Synthesis

Benzene-1,2-dicarbonitrile, commonly known as phthalonitrile (B49051), and its derivatives are fundamental precursors in the synthesis of a class of large, aromatic macrocycles called phthalocyanines. nih.govnih.govsigmaaldrich.com These vibrant blue-green compounds are structurally analogous to naturally occurring porphyrins, such as heme and chlorophyll, and exhibit remarkable thermal and chemical stability. The synthesis of phthalocyanines typically involves the cyclotetramerization of four phthalonitrile units, a process that allows for the introduction of various substituents onto the periphery of the final macrocycle. nih.govresearchgate.net

The versatility of the phthalonitrile scaffold lies in its ability to be functionalized with a wide array of chemical groups. This derivatization is crucial as it allows for the fine-tuning of the resulting phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics. The introduction of substituents like the butyl group significantly enhances the processability and application scope of these macrocycles. google.comrsc.org

Unique Structural Attributes of 4 Butylbenzene 1,2 Dicarbonitrile for Material Science Prospects

The incorporation of a butyl group, particularly a bulky tert-butyl group, at the 4-position of the benzene-1,2-dicarbonitrile scaffold imparts unique structural features that are highly advantageous for material science applications. google.comrsc.org

The primary contribution of the tert-butyl group is the significant improvement in the solubility of the resulting phthalocyanines in common organic solvents. google.com Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their purification, characterization, and application in solution-based processes. The steric hindrance provided by the tert-butyl groups prevents the close packing and aggregation of the planar phthalocyanine (B1677752) macrocycles, thereby enhancing their solubility.

This enhanced solubility is a critical factor for their use in a variety of advanced materials. For instance, soluble phthalocyanines can be processed into thin films and coatings for electronic and optical applications. Their potential uses include roles as hole-transporting materials in perovskite solar cells, components in molecular electronics, and active elements in sensors. rsc.org

Overview of Academic Research Trajectories for This Compound

Classical Synthetic Pathways

Traditional methods for synthesizing substituted phthalonitriles have been well-established for decades. These routes often begin with simple, commercially available benzene (B151609) derivatives and proceed through a series of reliable, albeit sometimes lengthy, chemical transformations.

Nitration serves as a fundamental tool in aromatic chemistry for introducing functional groups that can be subsequently converted into nitriles. A common precursor for substituted phthalonitriles is 4-nitrophthalonitrile, which is synthesized by the nitration of phthalonitrile (B49051) or its precursors. nih.gov One established method involves the nitration of phthalic anhydride, followed by conversion to the dinitrile. innospk.com

A plausible, though multi-step, pathway to this compound could start with an appropriately substituted aniline. For instance, starting with 4-butylaniline, a Sandmeyer reaction can be employed. This reaction transforms an aryl diazonium salt, derived from the aniline, into an aryl nitrile using copper(I) cyanide. nih.govwikipedia.orglscollege.ac.in To obtain the 1,2-dicarbonitrile substitution pattern, one might start with a precursor like 4-butyl-2-aminoaniline and perform a double Sandmeyer reaction, or introduce the second nitrile group via a different route, such as the Rosenmund-von Braun reaction on a halo-substituted intermediate. wikipedia.orgchem-station.com

The Rosenmund-von Braun reaction is another classical method that converts an aryl halide to an aryl nitrile using copper(I) cyanide, often at high temperatures. wikipedia.orgchem-station.comsynarchive.comorganic-chemistry.orgwikipedia.org A synthetic sequence could therefore involve the di-halogenation of butylbenzene (B1677000), followed by cyanation. However, controlling the regioselectivity of the initial halogenation to obtain the desired 1,2-dihalo-4-butylbenzene can be challenging.

A more direct classical approach is the ammoxidation of a substituted o-xylene. The industrial synthesis of unsubstituted phthalonitrile involves the vapor-phase ammoxidation of o-xylene over a catalyst. wikipedia.orgscilit.com This method has been successfully applied to substituted xylenes as well. For example, the ammoxidation of 4-phenyl-o-xylene over a V–Sb–Bi–Zr/γ-Al2O3 oxide catalyst yields 4-phenylphthalonitrile with high selectivity. scirp.orgscirp.orgresearchgate.net A similar process starting from 4-butyl-o-xylene would be a direct and efficient route to the target compound.

Table 1: Key Classical Reactions for Phthalonitrile Synthesis

| Reaction Name | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Cyanide (CuCN) | Aryl Nitrile | wikipedia.orglscollege.ac.in |

| Rosenmund-von Braun Reaction | Aryl Halide | Copper(I) Cyanide (CuCN) | Aryl Nitrile | wikipedia.orgchem-station.com |

| Ammoxidation | Alkylbenzene (e.g., o-xylene) | Ammonia (B1221849) (NH₃), Oxygen (O₂), Catalyst | Aryl Nitrile | wikipedia.orgscirp.org |

A widely used and reliable route to phthalonitriles starts from the corresponding phthalic acids or their anhydrides. evitachem.com This pathway is particularly useful for substituted derivatives where the substituted phthalic anhydride is accessible. For the target molecule, the synthesis would commence with 4-butylphthalic acid or its anhydride. This precursor could be prepared via the oxidation of 4-butyl-o-xylene.

The conversion of the anhydride to the dinitrile typically proceeds in several steps:

Imide Formation : The phthalic anhydride is reacted with a source of ammonia, such as urea, at high temperatures to form the corresponding phthalimide. prepchem.com

Amide Formation : The phthalimide is then hydrolyzed under basic conditions to open the ring, forming the phthalamide.

Dehydration : The final step involves the dehydration of the phthalamide to the phthalonitrile. This is often accomplished using strong dehydrating agents like phosphorus pentoxide or thionyl chloride in a solvent such as dimethylformamide (DMF). wikipedia.org

This sequence has been well-documented for the synthesis of the closely related 4-tert-butylphthalonitrile. innospk.comprepchem.com

Table 2: Synthesis of 4-tert-butyl-phthalimide from the Corresponding Anhydride

| Starting Material | Reagent | Reaction Temperature | Product | Reference |

|---|---|---|---|---|

| 4-tert-butylphthalic anhydride | Urea | 175-250 °C | 4-tert-butyl-phthalimide | prepchem.com |

Contemporary Organic Synthesis Approaches

Modern synthetic chemistry seeks to improve upon classical methods by increasing efficiency, reducing waste, and accessing novel molecular architectures. These approaches often employ advanced catalytic systems, milder reaction conditions, and alternative energy sources.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized phthalonitriles. This strategy typically involves a phthalonitrile ring that is activated by a strong electron-withdrawing group, most commonly a nitro group. 4-Nitrophthalonitrile is an excellent substrate for SNAr reactions, where the nitro group acts as a leaving group and is displaced by a wide variety of nucleophiles. researchgate.net

This method is primarily used for synthesizing substituted analogues where the substituent is linked via a heteroatom (e.g., oxygen, sulfur, or nitrogen). For instance, reacting 4-nitrophthalonitrile with phenols, thiols, or amines in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF yields the corresponding ether, thioether, or amino-substituted phthalonitriles. researchgate.net While this method is not directly applicable to the synthesis of this compound (which has an alkyl substituent), it is a cornerstone for producing a vast array of its functionalized analogues for materials science applications.

Table 3: Example of Nucleophilic Aromatic Substitution for Phthalonitrile Functionalization

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Nitrophthalonitrile | Alkoxy-substituted phenols | K₂CO₃, dry DMF, 60 °C | Alkoxyphenoxy-substituted phthalonitriles | researchgate.net |

True multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are less common for the direct construction of the this compound core. However, the principles of convergent synthesis are applied in related areas. For example, in phthalocyanine (B1677752) synthesis, a statistical cross-condensation of two different phthalonitrile precursors can be used to generate mixtures of asymmetrically substituted phthalocyanines. mdpi.com While this approach requires challenging separations, it demonstrates the assembly of complex structures from multiple building blocks. mdpi.com

A more relevant modern approach is the use of multicomponent catalysts for one-pot reactions. For example, a patented process describes the one-step synthesis of phthalonitrile from phthalic anhydride, ammonia, and air using a multicomponent metal oxide catalyst (e.g., V-Ti-P-Sb-O). google.com This method simplifies the traditional multi-step conversion of anhydride to dinitrile into a single, catalytic, gas-phase reaction, representing a significant process intensification. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. anton-paar.comsphinxsai.com The synthesis of phthalocyanines and their precursors is one area where microwave irradiation has proven highly effective.

The high temperatures often required for the final cyclotetramerization of phthalonitriles into phthalocyanines can be achieved rapidly and uniformly using microwave heating. anton-paar.comacs.org A patent describes the synthesis of phthalocyanines from substituted phthalonitriles (including 4-isobutyl-phthalonitrile) in just 20 minutes under microwave irradiation at 800 watts, a dramatic reduction from the hours or days required by conventional heating. google.com Similarly, the synthesis of related boron subphthalocyanines from 4-tert-butylphthalonitrile was reduced from hours to minutes using microwave-assisted protocols. acs.org These findings strongly suggest that the preceding steps, such as the dehydration of the phthalamide to the phthalonitrile, could also be significantly accelerated through the use of microwave energy.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Key Benefit | Reference |

|---|---|---|---|---|

| Subphthalocyanine (B1262678) Synthesis | Conventional (Oil Bath) | 3-48 hours | Established method | acs.org |

| Subphthalocyanine Synthesis | Microwave-Assisted | 5-36 minutes | Drastic time reduction, enhanced yield | acs.org |

| Phthalocyanine Synthesis | Microwave-Assisted | 20 minutes | Rapid, efficient, solvent-free potential | google.com |

Transition Metal-Catalyzed Coupling Reactions in Dicarbonitrile Synthesis

The introduction of cyano groups onto an aromatic ring is a cornerstone of dicarbonitrile synthesis. Transition metal-catalyzed cross-coupling reactions have become indispensable for this transformation, offering milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov Palladium and nickel complexes are the most prominent catalysts for the cyanation of aryl halides and pseudohalides. researchgate.net

The general catalytic cycle for a palladium-catalyzed cyanation involves three key steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the aryl-halide bond (e.g., a dibromobenzene derivative) to form a high-valent Pd(II) complex. researchgate.net

Transmetalation/Cyanide Exchange: A cyanide anion from a source like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) replaces the halide on the palladium complex. researchgate.net

Reductive Elimination: The aryl group and the cyano group couple and are eliminated from the palladium center, forming the aryl nitrile product and regenerating the active Pd(0) catalyst. researchgate.net

A significant challenge in these reactions is catalyst deactivation, as excess cyanide ions can irreversibly bind to the metal center, poisoning the catalyst. nih.gov To mitigate this, modern protocols often use less toxic and less soluble cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or employ co-catalysts like copper or zinc salts. researchgate.netnih.gov Nickel-catalyzed reactions offer a cost-effective alternative to palladium and are particularly effective for activating less reactive aryl chlorides. nih.govacs.org These methods are crucial for converting precursors like 1,2-dihalo-4-butylbenzene into the target this compound.

Table 1: Examples of Transition Metal-Catalyzed Cyanation Reactions

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

|---|---|---|---|

| Palladium(0)/dppf | Zn(CN)₂ | Aryl Bromides/Chlorides | Good yields, applicable to heterocycles, but Zn(CN)₂ is highly toxic. blogspot.com |

| Palladium Palladacycle | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl Chlorides/Bromides | Uses a non-toxic cyanide source; fast reaction times and low catalyst loadings. nih.gov |

| Pd(dppe)Cl₂ | CuSCN | Aryl Halides/Boronic Acids | Inexpensive and non-toxic cyanide source; proceeds in the presence of formic acid. blogspot.com |

Specific Derivatization Strategies

Introduction of Alkyl and Fluoroalkyl Substituents

The introduction of alkyl groups, such as the butyl substituent in the target compound, is commonly achieved through the Friedel-Crafts alkylation reaction. wikipedia.orgbyjus.com This electrophilic aromatic substitution involves reacting an aromatic ring (like benzene-1,2-dicarbonitrile or a precursor) with an alkyl halide (e.g., 1-bromobutane) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.comlibretexts.org The catalyst generates a carbocation from the alkyl halide, which then attacks the electron-rich aromatic ring. byjus.com Greener alternatives to AlCl₃, such as graphite, have also been developed. beyondbenign.org

Synthesizing fluoroalkyl-substituted analogues requires different strategies due to the electronic properties of fluorinated groups. One approach involves the stepwise cyanation of a bromo-iodoarene precursor already bearing the fluoroalkyl group. For instance, the synthesis of 3,5-bis(pentafluorosulfanyl)phthalonitrile was achieved by first performing a copper(I) iodide-catalyzed cyanation of 3,5-bis(pentafluorosulfanyl)-1-bromobenzene, followed by ortho-lithiation and iodination, and a final cyanation step using copper(I) cyanide. nih.gov This demonstrates that the robust cyano groups can be introduced after the fluoroalkyl substituent is in place.

Table 2: Methods for Introducing Alkyl and Fluoroalkyl Groups

| Reaction Type | Reagents | Substituent Added | Typical Catalyst |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl Halide (e.g., 1-Bromobutane) | Alkyl (e.g., Butyl) | AlCl₃, Graphite byjus.combeyondbenign.org |

| Stepwise Cyanation | K₄[Fe(CN)₆], CuI; LiTMP, I₂; CuCN | Fluoroalkyl (e.g., -SF₅) | Copper(I), Lithium Tetramethylpiperidide nih.gov |

Synthesis of Oxygen-Bridged Dicarbonitrile Derivatives

Oxygen-bridged dicarbonitrile derivatives, where two phthalonitrile units are linked by an ether group, are important monomers for high-performance polymers. These are typically synthesized via nucleophilic aromatic substitution. google.comresearchgate.net A common method involves the reaction of a bisphenol (a molecule with two phenolic hydroxyl groups) with an activated phthalonitrile derivative, such as 4-nitrophthalonitrile. researchgate.netmdpi.com

In this reaction, a base like potassium carbonate (K₂CO₃) deprotonates the hydroxyl groups of the bisphenol, forming a more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bearing the nitro group on the phthalonitrile ring, displacing the nitro group to form an aryl ether linkage. By using a bisphenol, two phthalonitrile units can be linked together. Another strategy involves reacting an aminophenoxy-phthalonitrile with an aromatic dianhydride to create monomers containing both ether and imide linkages, which can then be polymerized. google.com

Table 3: Synthesis of Oxygen-Bridged Dicarbonitrile Compounds

| Starting Materials | Key Reagent | Linkage Type | Product Class |

|---|---|---|---|

| Bisphenol + 4-Nitrophthalonitrile | K₂CO₃ (Base) | Aromatic Ether | Phthalonitrile-terminated oligomers researchgate.net |

| 4-Aminophenoxy-phthalonitrile + Aromatic Anhydride | - | Ether and Imide | Imide-containing phthalonitrile monomers google.com |

Preparation of Isotopically Labeled Analogs for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and molecular dynamics. tubitak.gov.tr The synthesis of labeled this compound analogues can be achieved by incorporating isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecule.

The strategy depends on the desired label position.

¹⁵N-Labeling: To label the nitrile groups, one can synthesize the dicarbonitrile using a labeled cyanide source. Alternatively, for derivatives like phthalocyanines, ¹⁵N-labeled urea can be used in a condensation reaction with a phthalic anhydride derivative to build the ¹⁵N-containing macrocycle. tubitak.gov.tr

¹³C-Labeling: A ¹³C label can be introduced into the butyl chain by using a ¹³C-labeled butyl halide (e.g., 1-bromo-[1-¹³C]butane) in the Friedel-Crafts alkylation step. To label the nitrile carbons, a labeled cyanide source like K¹³CN would be used in a transition metal-catalyzed cyanation.

Deuterium (²H)-Labeling: Deuterium can be incorporated into the aromatic ring or the alkyl group by using deuterated starting materials or through H-D exchange reactions under specific conditions.

These labeled compounds allow researchers to track the fate of specific atoms through complex reaction sequences or to probe molecular interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. tubitak.gov.tr

Reactivity of the Nitrile Functional Groups

The electron-withdrawing nature of the two adjacent nitrile groups on the benzene ring renders the carbon atoms of the nitrile groups electrophilic. fiveable.me This electrophilicity is the driving force behind many of the characteristic reactions of this compound, including cyclotetramerization and nucleophilic additions.

Cyclotetramerization Reactions Towards Phthalocyanine Macrocycles

One of the most significant reactions of phthalonitriles, including this compound, is their cyclotetramerization to form phthalocyanines. rsc.orgresearchgate.net Phthalocyanines are large, aromatic macrocycles with a wide range of applications, including as pigments, in photodynamic therapy, and as materials for electronics. researchgate.netnih.gov The synthesis of these macrocycles from phthalonitrile precursors is a well-established method. rsc.org

The cyclotetramerization process typically involves heating the phthalonitrile derivative, in this case, this compound, often in the presence of a metal salt or a strong base in a high-boiling solvent. rsc.orgnih.gov The reaction proceeds through the formation of an isoindolenine derivative, which then undergoes a series of condensation reactions to form the final phthalocyanine macrocycle. rsc.org The presence of the butyl group on the periphery of the resulting phthalocyanine macrocycle enhances its solubility in organic solvents, which is a desirable property for many applications. umich.edu

The reaction can be initiated either by a nucleophilic attack on the electrophilic carbon of the nitrile group or by coordination of a metal salt to the nitrogen atoms of the nitriles, which polarizes the C≡N bond and facilitates the self-condensation. rsc.org The use of different metal salts allows for the synthesis of various metallophthalocyanines, each with unique electronic and photophysical properties. umich.edu

| Precursor | Reaction Type | Key Features | Resulting Product |

| This compound | Cyclotetramerization | Template synthesis with metal salts | Butyl-substituted phthalocyanine |

| This compound | Cyclotetramerization | Base-catalyzed condensation | Butyl-substituted phthalocyanine |

Nucleophilic Additions to the Nitrile Moiety

The polarized carbon-nitrogen triple bond of the nitrile groups in this compound is susceptible to attack by nucleophiles. fiveable.melibretexts.org This reactivity is analogous to that of the carbonyl group in aldehydes and ketones. openstax.org Nucleophilic addition to a nitrile group leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. libretexts.org

A variety of nucleophiles can add to the nitrile moiety. For instance, Grignard reagents can react with nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile groups to primary amines. libretexts.orgopenstax.org The reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond. openstax.org Water, in the presence of acid or base catalysts, can hydrolyze the nitrile groups to carboxylic acids, proceeding through an amide intermediate. libretexts.orglibretexts.org

The presence of two nitrile groups in this compound allows for the possibility of sequential or double nucleophilic additions, leading to a variety of difunctionalized products. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions employed.

Reactivity of the Butyl-Substituted Aromatic Nucleus

The aromatic ring of this compound can also undergo chemical transformations, primarily through electrophilic aromatic substitution and reactions involving the butyl group.

Electrophilic Aromatic Substitution Propensities

The benzene ring of this compound is substituted with both an activating group (the butyl group) and two deactivating groups (the nitrile groups). The butyl group is an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.comyoutube.com Conversely, the two nitrile groups are strong electron-withdrawing groups and are meta-directors. libretexts.org

The directing effects of these substituents will compete during electrophilic aromatic substitution reactions. In general, activating groups have a stronger directing influence than deactivating groups. However, the two strongly deactivating nitrile groups will significantly reduce the nucleophilicity of the aromatic ring, making electrophilic substitution reactions more difficult compared to benzene or toluene (B28343). libretexts.org The substitution pattern will be a result of the balance between the activating effect of the butyl group and the deactivating effect of the dinitrile moiety, with substitution likely favored at the positions ortho to the butyl group, which are also meta to the nitrile groups. However, steric hindrance from the butyl group might favor substitution at the less hindered ortho position. ucalgary.ca

| Substituent | Electronic Effect | Directing Influence |

| -Butyl | Electron-donating (activating) | Ortho, Para |

| -CN | Electron-withdrawing (deactivating) | Meta |

Radical Pathways Involving the Butylbenzene Core

The benzylic position of the butyl group in this compound is susceptible to radical reactions. The C-H bonds at the benzylic carbon are weaker than other alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. khanacademy.orgmasterorganicchemistry.com

Reactions such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.com This benzylic bromide can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions. khanacademy.org

Furthermore, the butylbenzene core can be involved in radical cyclization reactions, a powerful tool in organic synthesis for the construction of cyclic systems. These reactions are typically initiated by the formation of a radical, which then adds intramolecularly to an unsaturated bond. uchicago.edu While specific examples involving this compound are not prevalent in the literature, the fundamental principles of radical reactivity at the benzylic position are well-established. libretexts.org

Cascade and Annulation Reactions Initiated by Dicarbonitriles

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgbaranlab.org Dinitriles, such as this compound, can be valuable precursors in such transformations.

The two nitrile groups can participate in sequential reactions, leading to the formation of complex heterocyclic structures. For instance, cascade reactions involving the addition of nucleophiles to the nitrile groups followed by intramolecular cyclization can lead to the synthesis of various fused ring systems. grafiati.comgrafiati.com The initial nucleophilic attack on one nitrile group can generate a reactive intermediate that then participates in a subsequent intramolecular reaction with the second nitrile group or another part of the molecule. These types of reactions are highly efficient in building molecular complexity from relatively simple starting materials. wikipedia.org

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be initiated by the dinitrile functionality. The reactivity of the nitrile groups can be harnessed to trigger a sequence of bond formations that result in the construction of a new ring fused to the butylbenzene core. The specific nature of these cascade and annulation reactions is highly dependent on the reaction partners and the catalytic system employed. grafiati.comgrafiati.com

Ring-Opening and Annulation Sequences

Annulation, or ring-forming, reactions are a hallmark of the reactivity of this compound. The adjacent nitrile functionalities provide a reactive scaffold for the construction of new rings fused to the original benzene ring. A prominent example of such an annulation sequence is the formation of macrocyclic compounds.

While annulation reactions are well-documented, information regarding the ring-opening of the butylated benzene core of this compound is not widely reported in the available scientific literature. The stability of the aromatic ring makes such transformations energetically unfavorable under common synthetic conditions. However, related ring transformation reactions, such as the ring expansion of subphthalocyanines, have been described. For instance, the reaction of a boron(III) subphthalocyanine chloride with a suitable phthalonitrile derivative can lead to the formation of a larger, unsymmetrically substituted phthalocyanine macrocycle. worldscientific.comconicet.gov.ar This process involves the expansion of a pre-existing macrocycle rather than the opening of the benzene ring of the dinitrile precursor.

Another synthetic strategy that leads to new heterocyclic systems involves the reaction of tetracyanoethylene (B109619) with substituted ketones to form 4-oxobutane-1,1,2,2-tetracarbonitriles, which can be further transformed into cyano-substituted pyrrol-2-ones. rsc.org Although not starting from this compound itself, this illustrates the utility of dinitrile compounds in building complex heterocyclic structures.

Participation in Multicomponent Condensations

Multicomponent condensations are reactions where three or more starting materials react to form a single product, incorporating all or most of the atoms of the reactants. This compound is an excellent substrate for such reactions, most notably in the synthesis of phthalocyanines and as a precursor for quinoxaline (B1680401) derivatives.

Synthesis of Phthalocyanines:

The most significant multicomponent condensation involving this compound is its cyclotetramerization to form tetra-n-butylphthalocyanines. researchgate.net This reaction involves the condensation of four molecules of the dinitrile, often in the presence of a metal salt which acts as a template, to form the large, 18-π electron aromatic phthalocyanine macrocycle. umich.edursc.org The reaction is typically carried out in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE) or glycerol. umich.eduresearchgate.net A strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to facilitate the reaction. rsc.org The presence of the butyl groups enhances the solubility of the resulting phthalocyanine complexes in common organic solvents. researchgate.net

Table 1: Synthesis of Tetrabutylphthalocyanines via Multicomponent Condensation

| Reactant | Co-reactant / Catalyst | Product |

| This compound | Metal Salt (e.g., ZnCl₂, CoCl₂, CuCl₂) / DBU | Metal(II) Tetra-n-butylphthalocyanine |

| This compound | Lithium alkoxide | Metal-free Tetra-n-butylphthalocyanine |

Synthesis of Quinoxaline Derivatives:

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds. rsc.org They are typically synthesized via the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsphinxsai.com While this compound does not directly react to form quinoxalines in this manner, it serves as a ready precursor to the required 4-butylbenzene-1,2-diamine (B1594707) through the reduction of its two nitrile groups. This diamine can then participate in a multicomponent condensation with various α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to yield 6-butylquinoxaline derivatives. This two-step sequence represents an important pathway to highly substituted quinoxalines. nih.gov

Furthermore, novel phthalonitrile monomers containing a quinoxaline moiety have been synthesized. researchgate.netconsensus.app These monomers can then undergo polymerization to form high-performance resins that combine the thermal stability of the phthalonitrile polymer with the specific properties of the quinoxaline unit. researchgate.netconsensus.app This demonstrates the integration of these two important classes of compounds, starting from dinitrile precursors.

Table 2: Representative Synthesis of 6-Butylquinoxalines

| Reactant 1 (from this compound) | Reactant 2 (α-Dicarbonyl Compound) | Catalyst / Conditions | Product |

| 4-Butylbenzene-1,2-diamine | Benzil | Acetic Acid, Reflux | 2,3-Diphenyl-6-butylquinoxaline |

| 4-Butylbenzene-1,2-diamine | Glyoxal | Ethanol (B145695), Room Temp | 6-Butylquinoxaline |

| 4-Butylbenzene-1,2-diamine | 2,3-Butanedione | Phthalic Acid, EtOH/H₂O | 2,3-Dimethyl-6-butylquinoxaline |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). For 4-tert-butylbenzene-1,2-dicarbonitrile, the aromatic region would display a complex pattern for the three adjacent protons, while the aliphatic region would show a sharp singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecular symmetry of 4-tert-butylbenzene-1,2-dicarbonitrile, not all 12 carbons are unique. The spectrum would be expected to show signals for the two distinct nitrile carbons, the four unique aromatic carbons (two of which are quaternary), and the two unique carbons of the tert-butyl group (one quaternary and one methyl). The chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for 4-tert-butylbenzene-1,2-dicarbonitrile

| ¹H NMR Data (Predicted) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 (d) | Doublet | 1H | Aromatic H (C5-H) |

| ~7.8 (dd) | Doublet of Doublets | 1H | Aromatic H (C6-H) |

| ~7.7 (s) | Singlet | 1H | Aromatic H (C3-H) |

| ~1.35 (s) | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR Data (Predicted) | |||

| Chemical Shift (δ, ppm) | Assignment | ||

| ~160 | Aromatic C (C4) | ||

| ~135 | Aromatic C (C6) | ||

| ~134 | Aromatic C (C5) | ||

| ~133 | Aromatic C (C3) | ||

| ~118 | Aromatic C (C1/C2) | ||

| ~116 | Nitrile (CN) | ||

| ~115 | Nitrile (CN) | ||

| ~36 | Quaternary C (-C (CH₃)₃) | ||

| ~31 | Methyl C (-C(CH₃ )₃) |

Two-dimensional (2D) NMR experiments map correlations between nuclei, providing definitive evidence of molecular connectivity that can be difficult to deduce from 1D spectra alone. wikipedia.orgwiley.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). youtube.com For 4-tert-butylbenzene-1,2-dicarbonitrile, a COSY spectrum would show a cross-peak between the aromatic protons on C5 and C6, confirming their ortho relationship. No correlations would be seen for the isolated C3 proton or the singlet from the tert-butyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. wikipedia.org An HSQC spectrum would show cross-peaks connecting the proton signal at ~7.9 ppm to the carbon signal at ~135 ppm (C5), the ~7.8 ppm proton to the ~134 ppm carbon (C6), and the ~7.7 ppm proton to the ~133 ppm carbon (C3). It would also show a strong correlation between the proton signal at ~1.35 ppm and the carbon signal at ~31 ppm, confirming the C-H bond of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key expected correlations for 4-tert-butylbenzene-1,2-dicarbonitrile would include:

The tert-butyl protons (~1.35 ppm) showing a correlation to the aromatic C4 (~160 ppm) and C3/C5 carbons.

The aromatic proton H3 correlating to the nitrile carbon C2 and the quaternary carbon C1.

The aromatic proton H5 correlating to the nitrile carbon C1 and the aromatic carbon C3.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct "fingerprint" and direct evidence for the presence of specific functional groups. mt.comyoutube.com

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of bonds within the molecule. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The most prominent and diagnostically important feature in the FT-IR spectrum of 4-tert-butylbenzene-1,2-dicarbonitrile would be the sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. researchgate.net Other key absorptions would confirm the presence of the aromatic ring and the alkyl group.

Table 2: Characteristic FT-IR Absorption Bands for 4-tert-butylbenzene-1,2-dicarbonitrile

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100–3000 | C-H Stretch | Medium-Weak | Aromatic |

| 2980–2850 | C-H Stretch | Strong | Aliphatic (tert-butyl) |

| ~2230 | C≡N Stretch | Strong, Sharp | Nitrile |

| 1600–1450 | C=C Stretch | Medium-Variable | Aromatic Ring |

| ~1370 | C-H Bend | Medium | tert-butyl |

| 900–670 | C-H Bend (out-of-plane) | Strong | Aromatic (substitution pattern) |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals. For 4-tert-butylbenzene-1,2-dicarbonitrile, the C≡N stretch would also be visible in the Raman spectrum. Symmetrical aromatic ring "breathing" modes, which are often weak in the IR spectrum, would be expected to be strong in the Raman spectrum, providing a clear fingerprint of the substituted benzene (B151609) core. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet (UV) or visible light. It provides information about the conjugated π-electron systems within a molecule.

The UV-Visible absorption spectrum of 4-tert-butylbenzene-1,2-dicarbonitrile in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be dominated by absorptions arising from π→π* transitions within the substituted benzene ring. msu.edu The presence of the nitrile groups and the alkyl group would influence the position and intensity of these bands compared to unsubstituted benzene. One would expect to see strong absorptions in the UV region, likely below 300 nm. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

For 4-Butylbenzene-1,2-dicarbonitrile (Molecular Weight: 184.24 g/mol ), the molecular ion peak (M⁺•) is expected at m/z 184. The fragmentation pattern will be largely dictated by the stability of the resulting ions and neutral fragments. A key fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond, which is the bond between the first and second carbon of the butyl group. thieme-connect.de This process, known as benzylic cleavage, results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-stabilized cation.

Key Expected Fragments in the EI-MS of this compound:

m/z 184: The molecular ion (M⁺•).

m/z 141: Resulting from the loss of the propyl radical (M - 43). This benzylic cation is a major peak in the spectrum of butylbenzene (B1677000) and is expected to be significant here as well. thieme-connect.de

m/z 128: Resulting from the loss of the entire butyl group via a rearrangement process (M - 56, loss of butene).

m/z 91: While the tropylium (B1234903) ion is the base peak for butylbenzene, its formation from this compound would require the loss of the dicarbonitrile group, which is less likely as a primary fragmentation step. However, it may appear from secondary fragmentations.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion |

| 141 | [C₉H₅N₂]⁺ | Loss of •C₃H₇ (propyl radical) from benzylic cleavage |

| 128 | [C₈H₄N₂]⁺• | Loss of C₄H₈ (butene) via McLafferty rearrangement |

Time-of-Flight Mass Spectrometry (TOF-MS) is characterized by its high mass resolution and accuracy. In a TOF analyzer, ions are accelerated by an electric field and then allowed to drift through a field-free region. Ions with a lower mass-to-charge ratio travel faster and reach the detector first.

When applied to this compound, TOF-MS can provide the exact mass of the molecular ion and its fragments to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental composition of each ion. For example, it could easily distinguish the molecular ion [C₁₂H₁₂N₂]⁺• (exact mass: 184.1000) from a potential isobaric interference, confirming the compound's identity. This technique is particularly valuable for verifying the proposed structures of the fragment ions observed in EI-MS. chromatographyonline.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. The choice of method depends on the compound's volatility and polarity.

Given its structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Due to the relatively non-polar nature of the butylbenzene backbone, GC is an excellent choice. A capillary column with a mid-polarity stationary phase, such as one containing phenyl groups (e.g., 5% phenyl-polysiloxane), would be effective. The dinitrile groups add polarity, making a slightly more polar phase beneficial for achieving good peak shape and resolution from any non-polar or more polar impurities. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is another powerful technique for purity analysis. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set to one of its absorption maxima (e.g., ~220 nm or ~275 nm). This method is particularly useful for analyzing potential non-volatile impurities that would not be detected by GC.

The use of these chromatographic methods is crucial in synthesis and quality control to ensure the compound meets a high standard of purity before its use in further applications. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography serves as a cornerstone technique for both the quantitative analysis and the purification of this compound from reaction mixtures and commercial samples. The versatility of HPLC allows for its application at various scales, from analytical assessments of purity to preparative isolation of the compound in high yields. thermofisher.comwarwick.ac.uklabcompare.com

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of this compound. A method utilizing a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can achieve effective separation. core.ac.uk The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often with an acid additive such as phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. core.ac.uk

The selection of the stationary phase and the optimization of the mobile phase composition are critical for achieving high resolution, which is essential for separating the target compound from structurally similar impurities. labcompare.com Method development often begins at an analytical scale to establish baseline separation parameters that can later be scaled up for preparative purification. labcompare.com

Below is a representative table of analytical HPLC parameters for this compound, based on typical conditions for similar aromatic compounds.

Table 1: Representative Analytical HPLC Parameters for this compound

| Parameter | Value |

|---|---|

| Column | Newcrom R1, 3 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 minutes |

Note: This data is representative and may require optimization for specific sample matrices.

The primary objective of preparative HPLC is to isolate and purify a specific compound from a mixture. warwick.ac.ukshimadzu.com The principles of separation remain the same as in analytical HPLC, but the scale of operation is significantly larger to accommodate higher sample loads. shimadzu.com Scaling up from an analytical method involves increasing the column diameter, particle size of the stationary phase, and the mobile phase flow rate, while aiming to maintain the resolution achieved at the analytical scale. shimadzu.com

For this compound, a scalable reversed-phase method allows for the purification of the compound for use in further research or as a high-purity standard. core.ac.uk The fraction containing the purified compound is collected as it elutes from the column. Modern preparative HPLC systems are often equipped with automated fraction collectors and multiple detection options, including mass spectrometry, to ensure the collection of the correct peak with high purity. gilson.com

Table 2: Representative Preparative HPLC Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 10 µm, 21.2 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or shallow gradient based on analytical run |

| Flow Rate | 20 mL/min |

| Injection Volume | 1-5 mL (of concentrated sample) |

| Column Temperature | Ambient |

| Detection | UV at 254 nm (with higher concentration considerations) |

| Fraction Collection | Triggered by UV signal threshold |

Note: This data is representative. The loading capacity and gradient need to be optimized based on the specific separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. research-solution.comresearchgate.net While this compound has a degree of volatility, its analysis by GC-MS can be enhanced through derivatization, a process that chemically modifies the analyte to improve its chromatographic and detection properties. research-solution.comweber.hu

For compounds that may exhibit limited volatility or have polar functional groups, derivatization is a crucial step prior to GC-MS analysis. sigmaaldrich.comgcms.cz Although the nitrile groups in this compound are not as reactive as hydroxyl or amine groups, derivatization can still be beneficial. A common strategy is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com While the target compound lacks active hydrogens, derivatization might be applied to potential impurities or be used to enhance thermal stability and chromatographic behavior.

A plausible, though not explicitly documented for this specific compound, derivatization approach would be to ensure the sample is anhydrous and then treat it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comcolostate.edu

Table 3: Proposed Silylation Derivatization Protocol

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Dry a solution of the sample in an aprotic solvent (e.g., pyridine (B92270) or acetonitrile) to remove all moisture. |

| 2. Reagent Addition | Add a mixture of BSTFA and 1% TMCS to the dried sample. |

| 3. Reaction | Heat the mixture at 60-80 °C for 30-60 minutes in a sealed reaction vial. |

| 4. Analysis | Cool the sample to room temperature before injection into the GC-MS system. |

Note: This is a generalized protocol and requires optimization for the specific analyte and potential impurities.

Once derivatized (or if analyzed directly), the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. nih.gov

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of this compound is expected to be influenced by the stable aromatic ring and the butyl substituent. Based on studies of butylbenzene and its isomers, a characteristic fragmentation would be the loss of a methyl radical (CH₃•) to form a stable secondary carbocation, or the loss of a propyl radical (C₃H₇•) via McLafferty rearrangement if a gamma-hydrogen is accessible. ucf.eduresearchgate.net The presence of the two nitrile groups would also influence the fragmentation, likely stabilizing the molecular ion and leading to characteristic neutral losses.

Table 4: Predicted Key GC-MS Fragmentation for this compound

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [M]⁺• | Molecular Ion |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl group |

| 142 | [M - C₃H₆]⁺• | McLafferty rearrangement (loss of propene) |

| 127 | [M - C₄H₉]⁺ | Loss of the butyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (common in alkylbenzenes) |

Note: These predictions are based on general fragmentation rules for alkylbenzenes and would need to be confirmed with experimental data for this compound.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of 4-Butylbenzene-1,2-dicarbonitrile and Derivatives

The study of such derivatives is crucial as they serve as precursors for phthalocyanines, which have applications in pigments, fluorescent brighteners, and photographic sensitizers. The substitution on the benzene (B151609) ring, such as with a butyl or tert-butyl group, can significantly influence the properties and applications of the resulting phthalocyanine (B1677752) complexes.

Detailed Analysis of Molecular Conformation and Geometric Parameters

The molecular geometry of 4-substituted benzene-1,2-dicarbonitriles is defined by the spatial arrangement of the benzene ring and its substituents.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles through SC-XRD provides fundamental insights into the electronic and steric properties of the molecule. In the case of 4-tert-butylbenzene-1,2-dicarbonitrile, the bond lengths within the benzene ring are expected to show minor deviations from the standard aromatic C-C bond length of approximately 1.39 Å, influenced by the electronic effects of the nitrile and tert-butyl substituents. The C-C bonds involving the nitrile groups and the tert-butyl group will have lengths characteristic of single bonds.

The bond angles within the benzene ring will be close to 120°, with slight distortions to accommodate the substituents. The C-C-C angles of the tert-butyl group are expected to be near the ideal tetrahedral angle of 109.5°. The C-C≡N angle of the nitrile groups is typically linear, approaching 180°.

Torsion angles define the rotational orientation of the substituents with respect to the benzene ring. For the tert-butyl group, the torsion angles will describe the conformation of the methyl groups relative to the plane of the benzene ring.

Table 1: Representative Geometric Parameters for a Substituted Benzene-1,2-dicarbonitrile Analogue (Note: As specific data for this compound is unavailable, this table presents expected values for a representative analogue like 4-tert-butylbenzene-1,2-dicarbonitrile based on known structures of similar compounds.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length (Å) | C(ar) | C(ar) | - | - | ~1.39 |

| Bond Length (Å) | C(ar) | C(nitrile) | - | - | ~1.45 |

| Bond Length (Å) | C(nitrile) | N | - | - | ~1.14 |

| Bond Length (Å) | C(ar) | C(tert-butyl) | - | - | ~1.54 |

| Bond Angle (°) | C(ar) | C(ar) | C(ar) | - | ~120 |

| Bond Angle (°) | C(ar) | C(ar) | C(nitrile) | - | ~120 |

| Bond Angle (°) | C(ar) | C(nitrile) | N | - | ~178 |

| Torsion Angle (°) | C(ar) | C(ar) | C(tert-butyl) | C(methyl) | Varies |

Assessment of Aromatic Ring Planarity and Substituent Dihedral Angles

The benzene ring in 4-substituted benzene-1,2-dicarbonitriles is expected to be largely planar. However, minor deviations from planarity can occur due to the electronic and steric demands of the substituents. The planarity is typically assessed by calculating the root-mean-square deviation of the ring atoms from a best-fit plane.

The dihedral angle between the plane of the benzene ring and the plane defined by the atoms of the substituents is a key parameter. For the nitrile groups, the C-C≡N moiety is expected to be nearly coplanar with the benzene ring to maximize electronic conjugation. The orientation of the tert-butyl group will be such that steric hindrance with the adjacent nitrile group is minimized.

Elucidation of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks (C-H...N, C-H...O) within the Crystal Lattice

In the absence of strong hydrogen bond donors, weak C-H...N hydrogen bonds are expected to play a significant role in the crystal packing of 4-alkyl-substituted benzene-1,2-dicarbonitriles. The nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules. The hydrogen atoms of the alkyl (butyl or tert-butyl) group can also participate in such interactions. These C-H...N interactions, although weak, are numerous and directional, contributing to the formation of specific supramolecular synthons that guide the crystal packing. If any oxygen-containing co-formers or impurities were present, C-H...O interactions could also be observed.

Table 2: Potential C-H...N Hydrogen Bond Interactions

| Donor | Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| C(ar)-H | N≡C | ~0.95 | ~2.5 - 2.8 | ~3.4 - 3.7 | ~140 - 170 |

| C(alkyl)-H | N≡C | ~0.98 | ~2.6 - 2.9 | ~3.5 - 3.8 | ~130 - 160 |

π-π Stacking Interactions in Aromatic Systems

Aromatic rings in adjacent molecules can interact through π-π stacking, a non-covalent interaction that is crucial in the packing of many aromatic compounds. These interactions can occur in various geometries, including face-to-face (sandwich) and offset (parallel-displaced) arrangements. In substituted benzenes, offset stacking is often favored to minimize electrostatic repulsion. The presence of electron-withdrawing nitrile groups and an electron-donating alkyl group will influence the quadrupole moment of the aromatic ring, thereby affecting the nature and strength of the π-π stacking interactions. The interplanar distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis

In a hypothetical Hirshfeld surface analysis of this compound, the primary intermolecular contacts would likely involve hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and nitrogen-hydrogen (N···H) interactions. The butyl chain, being a non-polar hydrocarbon moiety, would contribute significantly to the H···H contacts, which are generally considered weak, van der Waals forces. The aromatic ring and the nitrile groups introduce polarity and the potential for more specific interactions.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of benzene derivatives. These interactions, where the electron-rich π systems of the rings align, would also be anticipated to contribute to the cohesive energy of the this compound crystal.

Table 1: Expected Percentage Contributions of Intermolecular Contacts for this compound (Hypothetical)

| Interaction Type | Expected Percentage Contribution |

| H···H | 40 - 50% |

| C···H/H···C | 20 - 30% |

| N···H/H···N | 10 - 15% |

| C···C | 5 - 10% |

| Other | < 5% |

This hypothetical data is based on analyses of similar molecules and serves to illustrate the expected distribution of intermolecular contacts. A definitive quantitative analysis would require experimental crystallographic data for this compound.

The fingerprint plots derived from Hirshfeld surface analysis provide a visual representation of these interactions. For this compound, the plot would be expected to show distinct spikes and wings corresponding to the different contact types. The distribution and shape of these features would offer a detailed picture of the molecular packing and the specific nature of the intermolecular forces at play.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. It is a common approach for predicting molecular geometries and vibrational frequencies.

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in 4-Butylbenzene-1,2-dicarbonitrile. This process finds the minimum energy structure on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule. Studies on similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have used DFT methods to identify multiple stable conformers and determine their geometric structures. nih.gov For this compound, this would involve analyzing the orientation of the butyl group relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value (DFT/B3LYP/6-311G) |

| Bond Length | C1-C2 | Data not available |

| Bond Length | C-CN | Data not available |

| Bond Length | C-Butyl | Data not available |

| Bond Angle | C-C-C (ring) | Data not available |

| Dihedral Angle | C-C-C-C (butyl chain) | Data not available |

| This table is for illustrative purposes only. No published data exists for this compound. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency represents a specific normal mode of vibration, such as the stretching of the C≡N bonds or the bending of C-H bonds. In studies of other substituted phthalonitriles, researchers have successfully correlated theoretical frequencies with experimental IR spectra, aiding in the assignment of complex spectral bands. researchgate.netresearchgate.net For this compound, this would provide a theoretical spectrum that could confirm or predict the results of experimental spectroscopic analysis.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch |

| ~2960 | C-H stretch (butyl) |

| ~1590 | C=C stretch (aromatic) |

| ~1250 | C-C stretch (ring-butyl) |

| This table is for illustrative purposes only. No published data exists for this compound. |

Electronic Structure Investigations

These investigations provide insight into how electrons are distributed within the molecule and how the molecule interacts with light and other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap, a critical parameter for predicting chemical reactivity and electronic properties. researchgate.net For many organic molecules, this gap can be correlated with their optical and electronic behavior. schrodinger.com TD-DFT calculations are often employed to study these electronic transitions. researchgate.net

Table 3: Hypothetical Electronic Properties for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| This table is for illustrative purposes only. No published data exists for this compound. |

NBO analysis provides a detailed picture of the electron density distribution across a molecule. wisc.edu It calculates the natural atomic charges on each atom, offering a more chemically intuitive model than other population analysis methods. This analysis reveals the locations of positive and negative charge, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, NBO analysis would quantify the electron-withdrawing effect of the two nitrile groups and the electron-donating nature of the butyl group, showing how charge is distributed across the aromatic ring.

When a molecule gains or loses an electron, it becomes a radical with an unpaired electron. Computational methods can calculate the spin density distribution in these radical species, showing where the unpaired electron is most likely to be located. researchgate.net This is crucial for understanding the reactivity and stability of the radical. For the radical anion of this compound, calculations would likely show the spin density delocalized across the π-system of the benzene ring and the nitrile groups, which is a common feature for radical anions of aromatic compounds. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state properties of molecules. rsc.orguci.edu It is particularly valuable for predicting and interpreting UV-Vis absorption spectra by determining vertical excitation energies, oscillator strengths, and the nature of electronic transitions. rsc.orgrsc.org For this compound, TD-DFT calculations can elucidate how the molecule interacts with light.

The process involves first optimizing the ground-state geometry of the molecule using standard DFT. Subsequently, TD-DFT calculations are performed to obtain the energies of various excited states and the probabilities of transitions to these states from the ground state. uci.edu The primary electronic transitions in aromatic molecules like this compound are typically of a π → π* nature, involving the promotion of an electron from a filled π-bonding orbital to an empty π*-antibonding orbital. researchgate.net

Key properties derived from TD-DFT calculations include:

Excitation Energies (ΔE): The energy difference between the ground state and an excited state. This corresponds to the energy of a photon that can be absorbed by the molecule.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense absorption bands in the UV-Vis spectrum.

Molecular Orbitals (MOs): Analysis of the specific MOs involved in a transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) reveals the character of the excitation, such as local excitation within the benzene ring or charge transfer character.

Studies on similar phthalonitrile (B49051) derivatives have shown that the electronic absorption spectra in the visible and near-UV regions can be accurately assigned using TD-DFT calculations. researchgate.net For this compound, the butyl group, being an electron-donating group, is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to the unsubstituted phthalonitrile.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S1 | 4.15 | 299 | 0.052 | HOMO -> LUMO | π → π |

| S2 | 4.58 | 271 | 0.110 | HOMO-1 -> LUMO | π → π |

| S3 | 4.95 | 251 | 0.895 | HOMO -> LUMO+1 | π → π |

| S4 | 5.21 | 238 | 0.750 | HOMO-2 -> LUMO | π → π |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its intermolecular interactions in a condensed phase (liquid or solid). nih.gov

The conformational flexibility of this compound arises from the rotation around the single bonds within the n-butyl side chain. The orientation of the butyl chain relative to the plane of the benzene ring defines different conformers. MD simulations model these dynamics by numerically solving Newton's equations of motion for a system of interacting atoms, where the forces are calculated using a molecular mechanics force field. nih.gov

A typical MD study for conformational analysis involves:

System Setup: A simulation box is created containing multiple molecules of this compound to simulate a liquid or amorphous solid state.

Equilibration: The system is allowed to evolve for a period to reach thermal equilibrium at a specified temperature and pressure.

Production Run: A long simulation is run, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis of the trajectory provides information on the preferred conformations, the energy barriers between them, and the timescale of conformational changes. utah.edu For the butyl chain, the key dihedral angles (C-C-C-C) determine whether the conformation is anti (trans) or gauche. These simulations can reveal the statistical distribution of these conformers and how they are influenced by intermolecular packing and interactions.

Table 2: Potential Conformers of the Butyl Group in this compound and Illustrative Relative Energies (Note: Relative energies are illustrative and would be quantified by detailed quantum chemical calculations or force field parameterization.)

| Conformer | Dihedral Angle (approx.) | Description | Illustrative Relative Energy (kcal/mol) |

| Anti (trans) | 180° | The butyl chain is fully extended. | 0.0 (most stable) |

| Gauche (+) | +60° | The butyl chain has a kink. | ~0.9 |

| Gauche (-) | -60° | The butyl chain has a kink in the opposite direction. | ~0.9 |

MD simulations also provide insight into non-covalent interactions, such as van der Waals forces and dipole-dipole interactions between the polar nitrile groups, which govern the bulk properties of the material.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry, particularly DFT, is a cornerstone for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. By calculating the electronic structure and energy of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. capes.gov.br

For this compound, reactivity predictions can focus on several key areas:

Reactivity of the Nitrile Groups: The carbon atoms of the nitrile groups are electrophilic and are susceptible to nucleophilic attack. Computational models can predict the activation energy barriers for reactions with various nucleophiles, such as in hydrolysis or in the formation of phthalocyanines.

Aromatic Ring Substitution: The electron-withdrawing nitrile groups deactivate the benzene ring towards electrophilic substitution, while the electron-donating butyl group activates it. DFT calculations can predict the most likely position for electrophilic attack by analyzing the distribution of electron density and the stability of the intermediate carbocations (sigma complexes).

Reactions on the Butyl Chain: The reactivity of the C-H bonds on the alkyl chain, for instance in radical halogenation, can also be modeled.

To predict reactivity, several computational tools are employed:

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the regions of positive (electron-poor) and negative (electron-rich) potential on the molecule's surface, highlighting likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMO): The energies and shapes of the HOMO and LUMO are crucial. The LUMO's location indicates the most susceptible site for nucleophilic attack, while the HOMO's location indicates the site of electron donation in reactions with electrophiles.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction. The energy of this state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

Table 3: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound (Note: These values are for illustrative purposes to demonstrate the output of such computational studies.)

| Reaction Type | Reactants | Position of Attack | Illustrative Activation Energy (kcal/mol) |

| Nucleophilic Addition | This compound + OH⁻ | Nitrile Carbon | 15.2 |

| Electrophilic Substitution | This compound + NO₂⁺ | C5-position of benzene ring | 25.8 |

| Radical Abstraction | This compound + Br• | α-carbon of butyl group | 8.5 |

These computational approaches provide a predictive framework for understanding and controlling the chemical behavior of this compound, guiding synthetic efforts and the design of new materials. capes.gov.br

Advanced Applications in Materials Science and Functional Organic Synthesis

Precursors for Phthalocyanine-Based Functional Materials

4-Butylbenzene-1,2-dicarbonitrile is a key starting material for the synthesis of tetra-butyl substituted phthalocyanines. The presence of the butyl group, particularly the bulky tert-butyl isomer, is crucial for enhancing the solubility of the resulting phthalocyanine (B1677752) macrocycle in common organic solvents. umich.edugoogle.com This increased solubility is a significant advantage, as it overcomes the strong aggregation tendency typical of unsubstituted phthalocyanines, facilitating easier purification and processing for various applications. umich.edu

The synthesis involves the template-driven cyclotetramerization of four molecules of this compound, typically in the presence of a metal salt in a high-boiling solvent, to form the corresponding metallo-phthalocyanine. nih.govaalto.fi This process yields a mixture of four positional isomers, which is suitable for the majority of applications as the butyl group has a minimal effect on the core electronic properties of the phthalocyanine. umich.edu A more sustainable, solid-state synthesis method using ball-milling has also been developed, using 4-tert-butylphthalonitrile (B1266168) as the precursor. aalto.fi

Phthalocyanines derived from this compound are integral to the field of optoelectronics. aalto.fi Their robust thermal stability and semiconductor properties make them suitable for use in devices like dye-sensitized solar cells and as sensors. academie-sciences.frresearchgate.net The photophysical properties, such as absorption and fluorescence emission, are central to these applications. academie-sciences.frresearchgate.net

A significant area of application is in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). In TADF emitters, bulky substituents are strategically incorporated to enhance molecular solubility and, crucially, to inhibit intermolecular π–π stacking. rsc.org This suppression of aggregation-caused self-quenching is vital for achieving high photoluminescent quantum yields. rsc.org The incorporation of tert-butyl groups, originating from the 4-tert-butylphthalonitrile precursor, is a key strategy to create highly efficient and solution-processable blue TADF emitters, which have achieved record-high external quantum efficiencies of up to 25.8% in non-doped devices. rsc.org

Phthalocyanines are a major class of synthetic organic pigments, renowned for their intense blue and green colors, exceptional lightfastness, and chemical stability. wikipedia.orgranbarr.comqualitron.net They are widely used in the coatings, plastics, inks, and textile industries. ranbarr.comqualitron.net The synthesis of these pigments begins with phthalonitrile (B49051) precursors. qualitron.netwikipedia.org

While unsubstituted copper phthalocyanine is a dominant commercial pigment, its insolubility can be a limitation. Phthalocyanines synthesized from this compound offer enhanced solubility, making them valuable as fat-soluble dyes for polymeric materials like polystyrene. researchgate.net This solubility allows for uniform incorporation into materials, providing vivid, stable coloration for applications ranging from automotive parts to high-end decorative coatings. ranbarr.comresearchgate.net

The unique electronic properties and stable macrocyclic structure of phthalocyanines make them excellent candidates for the active layer in chemical sensors. researchgate.netru.nl These sensors can detect a variety of analytes, including hazardous gases like nitrogen dioxide (NO₂) and volatile organic compounds (VOCs). researchgate.netdeepdyve.com The sensitivity and selectivity of these sensors can be fine-tuned by changing the central metal ion and the peripheral substituents on the phthalocyanine ring. researchgate.netbohrium.com

Phthalocyanines derived from this compound have been successfully employed in sensor technologies. For instance, tetra-tert-butyl copper phthalocyanine has been used as the sensitive material in Quartz Crystal Microbalance (QCM) sensors for detecting aromatic hydrocarbons like toluene (B28343) at room temperature. researchgate.net The interaction between the analyte and the phthalocyanine film induces a measurable change in properties, such as electrical conductance or mass, allowing for sensitive detection. researchgate.netdeepdyve.com

Phthalocyanines possess a strong tendency to self-assemble via π-π stacking, forming ordered columnar structures. ru.nlfrontiersin.org This property is fundamental to constructing functional supramolecular systems. The introduction of peripheral substituents, such as butyl groups, provides a crucial tool for controlling this assembly process. arizona.edu Bulky tert-butyl groups, in particular, can modulate the intermolecular spacing and ordering within the columns, influencing the material's bulk properties. umich.edu

These self-assembled architectures are highly organized and can form liquid crystalline phases or nanostructured thin films. ru.nlarizona.edu The resulting materials have potential applications in one-dimensional transport of energy and charge. ru.nl By controlling the hydrophobicity and steric hindrance through substituents derived from this compound, it is possible to engineer tailored supramolecular structures, including nanostructured photosensitizers for medical applications and liquid crystals. academie-sciences.frarizona.edunih.gov